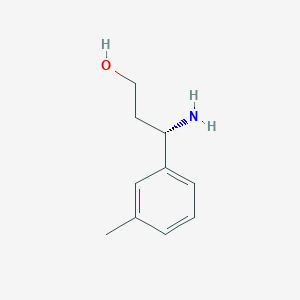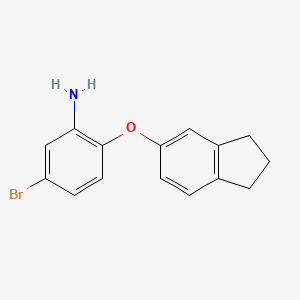
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine, or 5-Br-2-IPA, is an organic compound that has been studied for its potential applications in a variety of fields. It is a derivative of indene, containing a bromine atom and a phenyl group attached to the ring. Due to its unique structure, 5-Br-2-IPA has been studied for its potential as a synthetic intermediate, a drug candidate, and a tool for studying biological systems.
Applications De Recherche Scientifique
Metabolism and Synthesis Studies
Metabolism in Rats : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats showed that it undergoes complex metabolic transformations, forming multiple metabolites. This research is significant for understanding the metabolic pathways of related compounds like 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (Kanamori et al., 2002).
Antimicrobial Activity : The synthesis of novel derivatives of phenylamine, including structures related to 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine, has been explored for their antimicrobial activity. This highlights potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Synthesis of Nilotinib : The synthesis of Nilotinib, an antitumor agent, involves the use of related compounds such as 5-bromo-3-(trifluoromethyl)phenylamine. This suggests the importance of similar bromo-phenylamine derivatives in pharmaceutical synthesis (Wang Cong-zhan, 2009).
Chemical Synthesis and Properties
Synthesis of Pyrimidine Derivatives : Research into the synthesis of pyrimidine derivatives from similar bromo-phenylamines has been conducted, demonstrating the chemical versatility and potential for creating a wide range of chemical compounds (Kravtsov et al., 2012).
Synthesis of Pyrazoles and Tetrazoles : Studies have shown the efficient synthesis of pyrazoles and tetrazoles from bromo-phenylamines, indicating potential applications in medicinal chemistry and drug development (Martins et al., 2013).
Propriétés
IUPAC Name |
5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDEAUBJJBTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

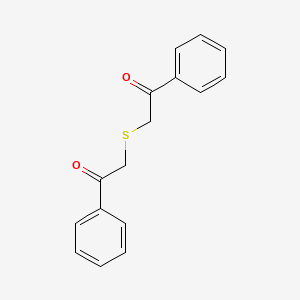
![2-[(Diethylamino)methyl]pyridin-3-ol](/img/structure/B1361631.png)
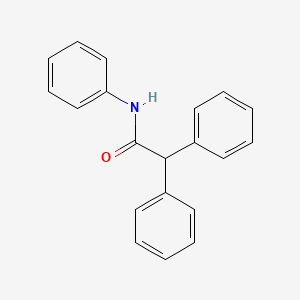
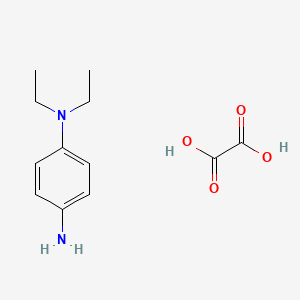
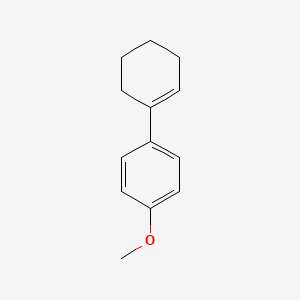
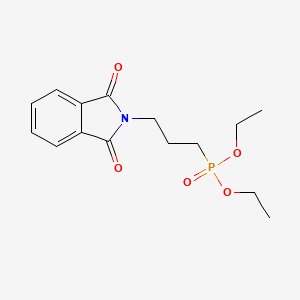
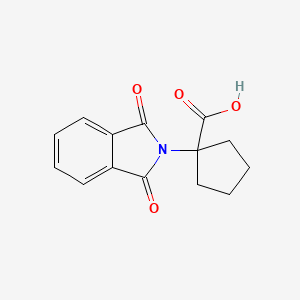
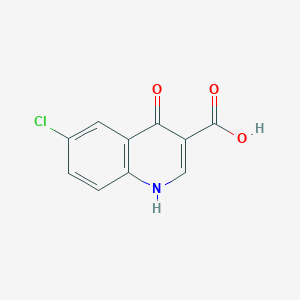
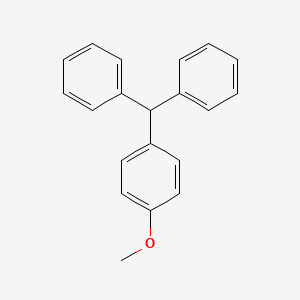
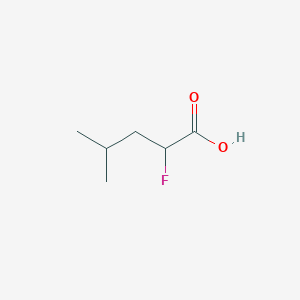
![3-[(3-Methoxypropyl)sulfamoyl]benzoic acid](/img/structure/B1361645.png)
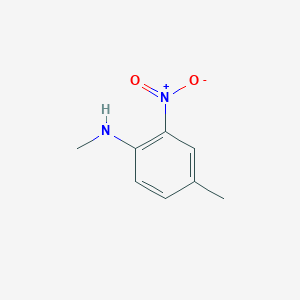
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1361649.png)
